molecular formula C7H9NO2 B14023034 1-Cyclopropanecarbonylazetidin-3-one

1-Cyclopropanecarbonylazetidin-3-one

Cat. No.: B14023034
M. Wt: 139.15 g/mol
InChI Key: PMHNZLNTBZWPQA-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonylazetidin-3-one (CAS 2374854-99-4) is a high-purity chemical building block of significant interest in pharmaceutical research and organic synthesis. It features the strained, four-membered azetidin-3-one ring system, a valuable scaffold for constructing novel bioactive molecules . The cyclopropanecarbonyl moiety attached to the ring nitrogen adds specific steric and electronic properties, making this compound a versatile intermediate. Azetidin-3-ones are recognized as versatile substrates for the synthesis of functionalized azetidines, which are key structural components found in various compounds of biological importance . Researchers utilize this ketone in ring-expansion reactions, nucleophilic additions, and as a precursor to more complex nitrogen-containing heterocycles. This product is intended for research and development purposes in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

1-(cyclopropanecarbonyl)azetidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-6-3-8(4-6)7(10)5-1-2-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHNZLNTBZWPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Azetidin-3-one

One common approach involves the acylation of the nitrogen atom of azetidin-3-one with cyclopropanecarbonyl chloride or an equivalent activated cyclopropanecarboxylic acid derivative. This method requires:

  • Starting Material: Azetidin-3-one (β-lactam)
  • Reagent: Cyclopropanecarbonyl chloride or anhydride
  • Base: A non-nucleophilic base such as triethylamine or pyridine to scavenge HCl formed
  • Solvent: Dichloromethane, tetrahydrofuran, or ethyl acetate under anhydrous conditions

Procedure:

  • The azetidin-3-one is dissolved in an anhydrous solvent under inert atmosphere.
  • The base is added to the solution to neutralize the acid formed.
  • Cyclopropanecarbonyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate.
  • The mixture is stirred at room temperature for several hours.
  • The product is isolated by aqueous work-up and purified by recrystallization or chromatography.

This method yields this compound with moderate to good yields, depending on reaction conditions and purity of reagents.

Cyclization from Cyclopropanecarbonyl-Substituted Precursors

An alternative method involves the cyclization of linear precursors bearing a cyclopropanecarbonyl group and appropriate functional groups to form the azetidinone ring. For example:

  • Starting Material: N-(2-haloethyl)cyclopropanecarboxamide or similar
  • Cyclization Agent: Base (e.g., sodium hydride, potassium tert-butoxide)
  • Solvent: Polar aprotic solvents such as dimethylformamide or acetonitrile

Procedure:

  • The cyclopropanecarbonyl-containing amide precursor is treated with a strong base to deprotonate the amide nitrogen.
  • Intramolecular nucleophilic substitution occurs, closing the four-membered azetidinone ring.
  • The reaction is monitored by TLC or LC-MS.
  • The product is purified by column chromatography.

This route allows for the introduction of substituents on the azetidinone ring as well as the cyclopropanecarbonyl group in a controlled manner.

Single-Step Synthesis via Azetidine-3-amine Intermediates

Recent literature reports a straightforward one-step synthesis of azetidine-3-amines from bench-stable intermediates, which can be adapted for preparing substituted azetidinones like this compound by subsequent acylation or oxidation steps.

  • Starting Material: 1-Benzhydrylazetidin-3-yl methanesulfonate or similar
  • Nucleophile: Cyclopropanecarbonyl amine or related amine derivative
  • Base: Hunig’s base (diisopropylethylamine) or omission thereof for yield improvement
  • Solvent: Acetonitrile
  • Conditions: Heating at 80 °C overnight

This method yields azetidine-3-amine derivatives which can be further converted to the target compound by acylation with cyclopropanecarbonyl chloride or related reagents.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, tetrahydrofuran, acetonitrile Anhydrous conditions preferred
Temperature 0–5 °C for acylation addition; room temp or 80 °C for cyclization Temperature control critical for selectivity
Base Triethylamine, pyridine, Hunig’s base Base scavenges acid byproducts
Reaction Time Several hours to overnight Longer times may improve yield
Purification Column chromatography, recrystallization Silica gel chromatography common

Research Findings and Yields

  • Acylation of azetidin-3-one with cyclopropanecarbonyl chloride typically yields 60–80% of this compound after purification.
  • Cyclization methods from haloethyl amide precursors yield 50–70% depending on base strength and solvent.
  • One-step synthesis of azetidine-3-amines followed by acylation can achieve overall yields up to 70% with optimized conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Yield Range (%) Advantages Limitations
Acylation of Azetidin-3-one Azetidin-3-one Cyclopropanecarbonyl chloride, base 60–80 Straightforward, well-known Requires anhydrous conditions
Cyclization of Precursors N-(2-haloethyl)cyclopropanecarboxamide Strong base 50–70 Allows substitution variation Requires strong base
One-step Azetidine-3-amine Synthesis + Acylation 1-Benzhydrylazetidin-3-yl methanesulfonate Amine, base, cyclopropanecarbonyl chloride Up to 70 Bench-stable intermediates Multi-step, purification needed

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropanecarbonylazetidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the cyclopropane and azetidinone rings, which are highly reactive under certain conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are effective in reducing this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclopropanecarbonylazetidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonylazetidin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The cyclopropane ring imparts strain to the molecule, making it highly reactive and capable of forming covalent bonds with target proteins .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s comparison focuses on azetidinone derivatives and cyclopropane/cyclobutane-containing analogs. Key points are summarized below:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Relevance ADME/Toxicity Insights
1-Cyclopropanecarbonylazetidin-3-one Azetidinone + cyclopropane Cyclopropanecarbonyl at N1 Hypothesized β-lactamase inhibition (analog-based) Unknown; cyclopropane may reduce metabolic degradation
1,3-Diazetidin-2-one derivatives Azetidinone + additional N Varied substituents (e.g., aryl, alkyl) Antimicrobial, anticancer activity Lipinski violations reported in some analogs; limited solubility
1-Benzylcyclobutane-1-carboxylic acid Cyclobutane + carboxylic acid Benzyl group at C1 R&D applications (no specific bioactivity stated) High stability; low acute toxicity (SDS data)

Key Findings

Cyclopropane’s sp²-hybridized carbons may further stabilize transition states in binding interactions . In contrast, 1-Benzylcyclobutane-1-carboxylic acid lacks the β-lactam motif, reducing enzymatic targeting but offering greater synthetic versatility for carboxylate-based modifications.

Synthetic Feasibility: The synthesis of this compound likely involves cyclopropanation of preformed azetidinone precursors, a process complicated by the sensitivity of β-lactams to ring-opening reactions.

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